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Compound of Interest

Compound Name: 1,2,3-Pentatriene

Cat. No.: B13520168

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the available data and properties of
the chemical compound with CAS number 62018-46-6, identified as 1,2,3-pentatriene. Due to
the limited experimental data specifically for this compound, this guide also incorporates
information on the broader classes of cumulenes and allenes to provide context for its potential
reactivity and characteristics. This document is intended to serve as a resource for researchers
and professionals in drug development and other scientific fields who may be interested in this
or structurally related molecules.

Chemical Identity and Physical Properties

1,2,3-Pentatriene is a cumulene, a class of organic compounds with three or more cumulative
double bonds.[1] Its structure is characterized by a chain of five carbon atoms with double
bonds between the first four carbons.
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Identifier Value Source
CAS Number 62018-46-6 [2]
Molecular Formula C5H6 [2]
Molecular Weight 66.1 g/mol [2]
IUPAC Name penta-1,2,3-triene [2]
Synonyms CTK2C8719, 2]

DTXSID20544597

Canonical SMILES CcC=C=C=C [2]

INChl=1S/C5H6/c1-3-5-4-
InChl 2]
2/h4H,1H2,2H3

WWQAGDWTJOKFQB-
InChlKey [2]
UHFFFAOYSA-N

Note: Experimental physical properties such as boiling point, melting point, and density for
1,2,3-pentatriene are not readily available in the searched literature.

Computed and Theoretical Data

A significant portion of the available information on 1,2,3-pentatriene is derived from
computational chemistry. This data provides theoretical insights into the molecule's properties.
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Property Value Source
XLogP3-AA 1.3 (2]
Hydrogen Bond Donor Count 0 [2]
Hydrogen Bond Acceptor

oo g
Rotatable Bond Count 0 [2]
Exact Mass 66.04695019 g/mol [2]
Monoisotopic Mass 66.04695019 g/mol [2]
Topological Polar Surface Area 0 A2 [2]
Heavy Atom Count 5 [2]
Complexity 78.2 [2]

Spectroscopic Data

While specific spectra for 1,2,3-pentatriene were not found, the NIST Chemistry WebBook
indicates the availability of microwave spectra for this compound.[3] Researchers interested in
its spectroscopic characterization are encouraged to consult this resource.

Synthesis and Reactivity

General Synthesis of Allenes and Cumulenes

Specific experimental protocols for the synthesis of 1,2,3-pentatriene are not detailed in the
available literature. However, general methods for the synthesis of allenes and cumulenes are
well-established. One common approach involves the reaction of propargyl halides with
organocuprates.

Representative Experimental Protocol: Synthesis of an Allene via SN2' Displacement

The following is a generalized protocol for the synthesis of an allene, a class of compounds to
which 1,2,3-pentatriene belongs. This protocol is for illustrative purposes and would require
optimization for the specific synthesis of 1,2,3-pentatriene.

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://www.guidechem.com/encyclopedia/1-2-3-pentatriene-dic1300398.html
https://www.guidechem.com/encyclopedia/1-2-3-pentatriene-dic1300398.html
https://www.guidechem.com/encyclopedia/1-2-3-pentatriene-dic1300398.html
https://www.guidechem.com/encyclopedia/1-2-3-pentatriene-dic1300398.html
https://www.guidechem.com/encyclopedia/1-2-3-pentatriene-dic1300398.html
https://www.guidechem.com/encyclopedia/1-2-3-pentatriene-dic1300398.html
https://www.guidechem.com/encyclopedia/1-2-3-pentatriene-dic1300398.html
https://www.guidechem.com/encyclopedia/1-2-3-pentatriene-dic1300398.html
https://www.guidechem.com/encyclopedia/1-2-3-pentatriene-dic1300398.html
https://www.benchchem.com/product/b13520168?utm_src=pdf-body
https://webbook.nist.gov/cgi/cbook.cgi?ID=C62018466
https://www.benchchem.com/product/b13520168?utm_src=pdf-body
https://www.benchchem.com/product/b13520168?utm_src=pdf-body
https://www.benchchem.com/product/b13520168?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13520168?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Materials:

A propargylic halide (e.g., a propargyl bromide)

An organocuprate reagent (e.g., lithium dimethylcuprate)

Anhydrous diethyl ether or tetrahydrofuran (THF) as the solvent

An inert atmosphere (e.g., argon or nitrogen)

Procedure:

The organocuprate reagent is prepared in situ by reacting an organolithium reagent with a
copper(l) halide in an anhydrous ethereal solvent under an inert atmosphere at low
temperature (e.g., -78 °C).

The propargylic halide, dissolved in the same anhydrous solvent, is then added dropwise to
the cooled solution of the organocuprate.

The reaction mixture is stirred at a low temperature for a specified period, and the progress
of the reaction is monitored by a suitable analytical technique such as thin-layer
chromatography (TLC) or gas chromatography (GC).

Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of
ammonium chloride.

The organic layer is separated, and the aqueous layer is extracted with an organic solvent.

The combined organic layers are washed with brine, dried over an anhydrous drying agent
(e.g., magnesium sulfate), and the solvent is removed under reduced pressure.

The crude product is then purified by a suitable method, such as column chromatography or
distillation, to yield the allene.
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General Workflow for Allene Synthesis
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A generalized workflow for the synthesis of allenes.

Reactivity of Cumulenes
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Cumulenes are known for their unique reactivity.[1] The central carbon of a butatriene system is
sp-hybridized, with the two adjacent carbons being sp2-hybridized. This arrangement results in
a rigid, linear geometry of the C=C=C=C core.[1] The reactivity of cumulenes can be complex,
with the potential for reactions to occur at the terminal or central double bonds. Theoretical
studies on substituted[4]cumulenes suggest that [4+2] cycloaddition reactions are kinetically
favored at the terminal i-bonds and thermodynamically favored at the central 1t-bond.[5][6]

Structural Context and Isomerism

1,2,3-Pentatriene is one of several isomers with the molecular formula C5H6. Understanding
its relationship to other isomers is crucial for its chemical characterization.

Structural Relationship of C5H6 Isomers

Isomer |somer

Cyclic Isomers

1,2,3-Pentatriene 1,2,4-Pentatriene 1,3-Pentadiyne Cyclopentadiene Spiropentene

Click to download full resolution via product page

Isomeric relationship of 1,2,3-pentatriene to other C5SH6 compounds.

Safety and Handling

Specific safety data for 1,2,3-pentatriene is not available.[2] However, based on its structure
as a low molecular weight, unsaturated hydrocarbon, it should be handled with caution. It is
likely to be a flammable liquid and its vapors may form explosive mixtures with air. General
safety precautions for handling flammable liquids in a laboratory setting should be strictly
followed. This includes working in a well-ventilated fume hood, avoiding sources of ignition, and
wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and
a lab coat.
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Relevance to Drug Development and Biological
Activity

There is no direct information available regarding the biological activity or application of 1,2,3-
pentatriene in drug development. However, the pentadiene structural motif is present in
various biologically active molecules. For instance, certain 1,4-pentadien-3-one derivatives
have been reported to exhibit a range of biological activities, including antiviral and antibacterial
properties.[7][8][9] These findings suggest that the diene functional group can be a
pharmacophore of interest.

While 1,2,3-pentatriene itself is a simple hydrocarbon, its unique cumulene structure could
serve as a rigid scaffold for the design of novel bioactive molecules. The stereochemistry of
cumulenes is also of interest; cumulenes with an odd number of double bonds, like 1,2,3-
pentatriene, can exhibit cis-trans isomerism if appropriately substituted at the terminal
carbons.[10] This stereochemical feature could be exploited in the design of molecules that
interact with specific biological targets.

Further research would be necessary to explore the biological potential of 1,2,3-pentatriene
and its derivatives. This could involve synthesizing derivatives with various functional groups
and screening them for different biological activities.

Conclusion

1,2,3-Pentatriene (CAS 62018-46-6) is a cumulene for which there is a notable lack of
extensive experimental data. Its basic chemical identity is established, and theoretical
properties have been computed. While specific experimental protocols and biological activity
data are absent, an understanding of its chemistry can be inferred from the broader classes of
allenes and cumulenes. For researchers and professionals in drug development, 1,2,3-
pentatriene and its derivatives may represent an unexplored area of chemical space with
potential for the development of novel molecular scaffolds. Any future work with this compound
should prioritize a thorough experimental characterization of its physical properties and a
comprehensive assessment of its safety profile.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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